molecular formula C4H5Br B041608 1-Bromo-2-butyne CAS No. 3355-28-0

1-Bromo-2-butyne

Cat. No.: B041608
CAS No.: 3355-28-0
M. Wt: 132.99 g/mol
InChI Key: LNNXOEHOXSYWLD-UHFFFAOYSA-N
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Description

1-Bromo-2-butyne, also known as 1-(Bromomethyl)-2-methylacetylene, is a propargyl bromide derivative. It is one of the constitutional isomers of bromo butyne. This compound is characterized by its clear pale yellow-greenish liquid form and has a molecular formula of C₄H₅Br . It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

1-Bromo-2-butyne can be synthesized through several methods. One common method involves the reaction of 2-butyn-1-ol with phosphorus tribromide in the presence of an organic solvent and pyridine . The process involves the following steps:

Chemical Reactions Analysis

1-Bromo-2-butyne undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium amide and nucleophiles like amines. Major products formed from these reactions include various substituted alkynes and allenes .

Scientific Research Applications

Organic Synthesis

Key Applications:

  • Synthesis of Complex Molecules: 1-Bromo-2-butyne is extensively used in the synthesis of axially chiral teranyl compounds and allenylcyclobutanol derivatives. For instance, it has been employed in reactions with indoles and marine natural products such as pseudopterane, facilitating the preparation of six to eight-membered annulated ring compounds .
  • Alkylation Reactions: This compound plays a crucial role in the alkylation of amino acids, notably L-tryptophan methyl ester, demonstrating its effectiveness in modifying amino acid structures for further biochemical studies .
  • Precursor for Other Compounds: It acts as a precursor for various derivatives including isopropylbut-2-ynylamine and mono-propargylated diene derivatives, showcasing its versatility in synthetic pathways .

Pharmaceutical Applications

Medicinal Chemistry:

  • Linagliptin Preparation: this compound is involved in the synthesis of linagliptin, a medication used to manage type 2 diabetes. Its ability to facilitate specific reactions makes it an essential component in the pharmaceutical industry .
  • Synthesis of Alkaloids: The compound has been utilized in the total synthesis of several alkaloids through various named reactions, underscoring its importance in drug discovery and development .

Chemical Kinetics

Research Studies:

  • Radical Reaction Kinetics: Researchers have employed this compound to study reaction kinetics involving radicals with nitrogen monoxide and nitrogen dioxide. This application provides insights into its reactivity under different conditions and contributes to the broader understanding of radical chemistry.

Case Studies

Several case studies highlight the utility of this compound in organic synthesis:

  • Alkylation of L-Tryptophan Methyl Ester:
    • This study demonstrated the effectiveness of this compound in modifying amino acids for biochemical applications. The successful alkylation led to new derivatives that can be further explored for their biological activity.
  • Synthesis of Axially Chiral Teranyl Compounds:
    • Research involving this compound showed its capability to serve as a precursor for synthesizing axially chiral teranyl compounds, which are important for developing new materials and drugs .
  • Chemical Kinetics Studies:
    • Investigations into the reaction kinetics involving radicals provided valuable data on how this compound reacts under various conditions, contributing to the understanding of radical mechanisms in organic chemistry.

Mechanism of Action

The mechanism of action of 1-Bromo-2-butyne involves its reactivity as a propargyl bromide derivative. The bromine atom can be easily replaced by nucleophiles, making it a versatile intermediate in organic synthesis. The compound can also generate radicals that participate in various chemical reactions .

Comparison with Similar Compounds

1-Bromo-2-butyne can be compared with other similar compounds such as:

  • 1-Bromo-2-pentyne
  • 4-Bromo-1-butyne
  • 2-Butyn-1-yl bromide
  • 2-Butynyl bromide
  • 3-Bromo-1-propynylbenzene

These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its specific use in the synthesis of axially chiral teranyl compounds and its role in pharmaceutical preparations .

Biological Activity

Overview

1-Bromo-2-butyne, with the chemical formula C₄H₅Br, is a propargyl bromide derivative notable for its applications in organic synthesis and pharmaceutical development. This compound is characterized by its clear pale yellow-greenish liquid form and has been studied for its biological activity, particularly in the context of medicinal chemistry and organic synthesis.

This compound primarily acts through nucleophilic substitution , where a nucleophile donates an electron pair to an electrophile, forming a new bond. This mechanism is crucial in various biochemical pathways, including the alkylation of amino acids such as L-tryptophan methyl ester. The compound's reactivity allows it to participate in significant organic transformations, leading to the formation of diverse organic compounds .

Biological Activity and Toxicity

This compound exhibits several biological activities, including:

  • Toxicity : The compound is known to be toxic if ingested, causing skin and serious eye irritation, as well as potential respiratory issues. This toxicity profile necessitates careful handling and usage in laboratory settings .
  • Pharmaceutical Applications : It plays a role in the synthesis of linagliptin, a medication used for managing type 2 diabetes. The compound's ability to facilitate complex organic reactions makes it valuable in pharmaceutical chemistry .

Case Studies and Applications

This compound has been employed in various studies that highlight its utility in organic synthesis:

  • Alkylation Reactions : It has been successfully used in the alkylation of L-tryptophan methyl ester, demonstrating its effectiveness in modifying amino acids for further biochemical studies .
  • Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing axially chiral teranyl compounds and various other derivatives. For example, it has been utilized in reactions with indoles and marine natural products like pseudopterane, showcasing its versatility in creating biologically relevant molecules .
  • Chemical Kinetics Studies : Research has indicated that this compound can be used to study reaction kinetics involving radicals, providing insights into its reactivity under different conditions .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaKey Applications
1-Bromo-2-pentyneC₅H₇BrUsed in similar alkylation reactions
4-Bromo-1-butyneC₄H₇BrInvolved in organic synthesis
2-Butyn-1-yl bromideC₄H₅BrUtilized for generating alkyne derivatives

This comparison highlights that while these compounds share similar reactivity patterns, this compound's specific applications in pharmaceutical preparations set it apart from its counterparts.

Q & A

Q. Basic: What are the most reliable synthetic routes for 1-bromo-2-butyne, and how can purity be optimized?

Methodological Answer:
The primary synthesis involves reacting 2-butyne-1-ol with phosphorus tribromide (PBr₃) under anhydrous conditions. Key steps include:

  • Maintaining temperatures below 0°C to minimize side reactions (e.g., elimination or polymerization).
  • Using inert gas (N₂/Ar) to prevent moisture ingress .
  • Purification via fractional distillation under reduced pressure (20 mmHg yields 40–41°C boiling point) .
    Purity Optimization:
  • Validate purity using gas chromatography-mass spectrometry (GC-MS) or NMR to detect impurities like residual alcohols or dibrominated byproducts.

Q. Basic: How should researchers characterize this compound’s physicochemical properties for experimental reproducibility?

Methodological Answer:
Critical properties include:

  • Density: 1.519 g/mL at 25°C (measured via pycnometer) .
  • Refractive Index: n²⁰/D = 1.508 (validate using a refractometer) .
  • Solubility: Miscible with acetonitrile; test phase separation in polar/non-polar solvents .
    Documentation of these parameters ensures reproducibility in reaction setups.

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Storage: Keep under inert gas at room temperature; avoid exposure to light (prevents decomposition) .
  • Handling: Use explosion-proof fume hoods, flame-resistant lab coats, and chemical-resistant gloves (e.g., nitrile).
  • Emergency Measures: Neutralize spills with sodium bicarbonate; avoid water (risk of HBr release) .

Q. Advanced: How does this compound participate in stereoselective coupling reactions?

Methodological Answer:
In zirconium-mediated coupling reactions, this compound acts as an electrophile, forming cyclopropane derivatives with >99.5% enantiomeric excess (ee). Key factors:

  • Use zirconacyclopentadienes as intermediates.
  • Optimize stoichiometry (1:1.2 ratio of Zr complex to this compound) to minimize diastereomers .
  • Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1).

Q. Advanced: How can researchers resolve contradictions in reported reaction yields involving this compound?

Methodological Answer:
Contradictions often arise from:

  • Moisture Sensitivity: Trace H₂O hydrolyzes PBr₃, reducing bromide availability. Use Karl Fischer titration to quantify moisture .
  • Catalyst Variability: Test multiple batches of catalysts (e.g., CuBr₂) and pre-dry reagents .
  • Analytical Calibration: Cross-validate yields using HPLC vs. gravimetric analysis .

Q. Basic: What analytical techniques are recommended for verifying this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (CDCl₃) shows a singlet at δ 1.8 ppm (CH₂Br) and triplets for alkyne protons .
  • IR Spectroscopy: Confirm alkyne C≡C stretch at ~2100 cm⁻¹ and C-Br stretch at 500–600 cm⁻¹ .
  • Elemental Analysis: Match calculated vs. observed C (36.12%), H (3.79%), Br (60.09%) .

Q. Advanced: What role does this compound play in synthesizing heterocyclic compounds?

Methodological Answer:
It serves as a key intermediate in constructing triazolopyrazinones:

  • React with amines/amino acids under Pd catalysis to form fused triazole rings.
  • Optimize reaction time (12–24 hrs) and temperature (80–100°C) to achieve >95% diastereoselectivity .
  • Use chiral ligands (e.g., BINAP) to enhance enantioselectivity .

Q. Basic: How should this compound be stored long-term to prevent degradation?

Methodological Answer:

  • Store in amber glass bottles under argon.
  • Add molecular sieves (3Å) to absorb residual moisture.
  • Conduct quarterly stability tests via GC-MS to detect decomposition products (e.g., 2-butyne) .

Q. Advanced: How can reaction conditions be optimized for scalable synthesis of this compound derivatives?

Methodological Answer:

  • Solvent Selection: Replace THF with acetonitrile to improve reaction homogeneity .
  • Catalyst Screening: Compare CuBr₂ vs. FeBr₃ for cost-effectiveness and yield.
  • Flow Chemistry: Implement continuous-flow systems to enhance heat dissipation and scalability .

Q. Advanced: What strategies validate the absence of regioisomers in this compound reactions?

Methodological Answer:

  • Isotopic Labeling: Use ¹³C-labeled substrates to track regiochemistry via NMR .
  • Computational Modeling: Predict regioselectivity using DFT calculations (e.g., Gaussian 16) .
  • X-ray Crystallography: Resolve ambiguous structures, particularly for crystalline intermediates .

Properties

IUPAC Name

1-bromobut-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNXOEHOXSYWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373595
Record name 1-Bromo-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3355-28-0
Record name 1-Bromo-2-butyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3355-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-Bromo-2-butyne
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1-Bromo-2-butyne
1-Bromo-2-butyne
1-Bromo-2-butyne

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